N-Desmethyl Trimeprazine Sulfoxide
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Overview
Description
N-Desmethyl Trimeprazine Sulfoxide is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Trimeprazine Sulfoxide typically involves the oxidation of Promethazine. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the selective oxidation of the sulfur atom in the phenothiazine ring to form the sulfoxide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Trimeprazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.
Reduction: Reduction reactions can revert the sulfoxide back to the parent thioether compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the parent thioether compound.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
N-Desmethyl Trimeprazine Sulfoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antihistaminic and antiemetic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Desmethyl Trimeprazine Sulfoxide involves its interaction with various molecular targets. In the context of its antihistaminic activity, the compound acts as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. Additionally, its antiemetic effects are attributed to its antagonism at dopamine D2 receptors in the chemoreceptor trigger zone of the brain, reducing nausea and vomiting.
Comparison with Similar Compounds
Similar Compounds
Promethazine: The parent compound, known for its antihistaminic and antiemetic properties.
Chlorpromazine: Another phenothiazine derivative with antipsychotic effects.
Thioridazine: A phenothiazine with antipsychotic and sedative properties.
Uniqueness
N-Desmethyl Trimeprazine Sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical and pharmacological properties compared to its parent compound and other phenothiazine derivatives. The presence of the sulfoxide group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNHGQUFVLBIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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